Product packaging for Fauwolscine, hydrochloride(Cat. No.:CAS No. 6211-32-1)

Fauwolscine, hydrochloride

Cat. No.: B192273
CAS No.: 6211-32-1
M. Wt: 390.9 g/mol
InChI Key: PIPZGJSEDRMUAW-UHFFFAOYSA-N
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Description

Historical Perspectives in Pharmacological Inquiry

Rauwolscine (B89727), also known as α-yohimbine, is an indole (B1671886) alkaloid that has been a subject of scientific interest for decades. unlv.edunih.gov It is a stereoisomer of the more widely known yohimbine (B192690). wikipedia.org Historically, traditional medicine utilized the bark of the Pausinystalia yohimbe tree, a source of rauwolscine, for its stimulant properties. unlv.edunih.gov The pharmacological investigation into yohimbine and its related alkaloids, including rauwolscine, began early, driven by their physiological effects. nih.govtandfonline.com Research has focused on its capacity to act as a selective antagonist for α2-adrenergic receptors, which mediate a variety of physiological responses. tandfonline.comscbt.com This selectivity has made it a valuable compound for differentiating between α1- and α2-adrenergic receptor functions. caymanchem.com

Derivation and Classification as an Indole Alkaloid

Rauwolscine is a naturally occurring indole alkaloid found in plants of the Rauvolfia and Corynanthe (including Pausinystalia) genera. wikipedia.orgbiosynth.com Specifically, it has been isolated from species such as Rauwolfia vomitoria and Rauwolfia canescens. smolecule.comchemicalbook.com As an indole alkaloid, its chemical structure features a complex pentacyclic framework derived biosynthetically from tryptophan and the monoterpene secologanin (B1681713). smolecule.comnih.gov

The hydrochloride salt form, rauwolscine hydrochloride, is often used in research due to its increased water solubility and stability compared to the free base form. medchemexpress.com It can be obtained through extraction from natural sources or via chemical synthesis, which may involve the modification of related alkaloids like yohimbine. smolecule.comgoogle.com

Chemical Properties of Rauwolscine Hydrochloride

Property Value
Chemical Formula C₂₁H₂₆N₂O₃·HCl
Molar Mass Approximately 390.9 g/mol
Appearance White to off-white solid

| Synonyms | α-Yohimbine hydrochloride, Isoyohimbine hydrochloride, Corynanthidine hydrochloride |

Data sourced from multiple references. biosynth.comsmolecule.commedchemexpress.com

Role as a Standard Research Tool in Adrenergic Receptor Systems

Rauwolscine hydrochloride is a cornerstone research tool for investigating the adrenergic system due to its potent and selective antagonism of α2-adrenergic receptors. biosynth.comtocris.comselleckchem.com These receptors are a key component of the sympathetic nervous system, playing a crucial role in regulating neurotransmitter release. unlv.edu By blocking these receptors, rauwolscine prevents the normal negative feedback mechanism, leading to an increase in norepinephrine (B1679862) levels. unlv.edunih.gov

Its high affinity for α2-adrenergic receptors allows researchers to probe the physiological and pharmacological roles of these receptors in various tissues and systems. caymanchem.comtargetmol.com For instance, radiolabeled rauwolscine, specifically [³H]rauwolscine, is widely used in radioligand binding assays to quantify and characterize α2-adrenergic receptors in brain membranes and other tissues. medchemexpress.comtargetmol.com These studies have demonstrated that the binding of [³H]rauwolscine is reversible, saturable, and stereospecific. medchemexpress.comtargetmol.com

Furthermore, rauwolscine's selectivity for α2- over α1-adrenergic receptors distinguishes it from its stereoisomer yohimbine, which antagonizes both receptor subtypes. caymanchem.comtargetmol.com This specificity is critical for studies aiming to isolate and understand the distinct functions of α2-adrenergic receptor subtypes (α2A, α2B, and α2C). tocris.com Research has shown that rauwolscine exhibits high affinity for all three human α2-adrenoceptor subtypes. tocris.com

Beyond its primary action on adrenergic receptors, research has also indicated that rauwolscine interacts with serotonin (B10506) receptors. It acts as an antagonist at 5-HT2B receptors and a partial agonist at 5-HT1A receptors. wikipedia.orgcaymanchem.comtargetmol.com This broader pharmacological profile adds another layer to its utility in neuroscience research, allowing for the investigation of the interplay between adrenergic and serotonergic systems. targetmol.com

Receptor Binding Affinity of Rauwolscine

Receptor Affinity (Ki) Species
α2-Adrenergic Receptor 12 nM Not specified
Human α2A-Adrenoceptor 3.5 nM Human
Human α2B-Adrenoceptor 4.6 nM Human
Human α2C-Adrenoceptor 0.6 nM Human
5-HT2B Receptor 14.3 nM Human

| 5-HT1A Receptor | 1.3 µM (IC50) | Human |

This table presents the binding affinity of rauwolscine for various receptors. Ki (inhibition constant) and IC50 values are common measures of ligand-receptor binding affinity. Data sourced from multiple references. caymanchem.comtocris.comtargetmol.com

In in vivo studies, rauwolscine has been used to explore the physiological consequences of α2-adrenergic receptor blockade. For example, in animal models, it has been shown to influence food intake and tumor growth. examine.comnih.gov In studies with rats, rauwolscine was used to investigate its effects on pressor responses to adrenergic stimulation. ahajournals.org These applications highlight its importance as a tool for elucidating the complex roles of the adrenergic system in both normal physiology and pathological conditions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H27ClN2O3 B192273 Fauwolscine, hydrochloride CAS No. 6211-32-1

Properties

IUPAC Name

methyl 18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3.ClH/c1-26-21(25)19-15-10-17-20-14(13-4-2-3-5-16(13)22-20)8-9-23(17)11-12(15)6-7-18(19)24;/h2-5,12,15,17-19,22,24H,6-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIPZGJSEDRMUAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6211-32-1, 65-19-0
Record name Fauwolscine, hydrochloride
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Record name Yohimbine
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Record name Methyl (16β,17α,20α)-17-hydroxyyohimban-16-carboxylate hydrochloride
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Molecular Pharmacology and Receptor Antagonism

Alpha-2 Adrenergic Receptor Subtype Selectivity

Rauwolscine (B89727) hydrochloride functions as a selective and potent antagonist of α2-adrenergic receptors. selleckchem.comguidetopharmacology.org Its interaction with these receptors is characterized by specific binding affinities for the different subtypes and a reversible nature.

Rauwolscine demonstrates a differential binding profile across the three main subtypes of the α2-adrenoceptor. Research using whole-cell binding assays with CHO cells expressing human α2-adrenoceptor subtypes has provided specific dissociation constant (KD) values. nih.gov These studies indicate that rauwolscine has the highest affinity for the α2C subtype, followed by the α2A and α2B subtypes. nih.gov

Specifically, saturation binding experiments with 3H-rauwolscine yielded a KD value of 0.76 nM for the human α2C-adrenoceptor, 2.79 nM for the α2A subtype, and 7.87 nM for the α2B subtype. nih.gov Other studies report varying inhibition constant (Ki) values, with one reporting Ki values of 3.5 nM, 4.6 nM, and 0.6 nM for α2A, α2B, and α2C subtypes, respectively. tocris.com Another study noted Ki values of 3.5 nM (α2A), 0.37 nM (α2B), and 0.13 nM (α2C). abcam.com The discrepancies in reported values can be attributed to differences in experimental methodologies, such as the use of different cell lines, buffers, and radioligands. nih.gov

The antagonism of α2-adrenergic receptors by rauwolscine hydrochloride is reversible. caymanchem.commedkoo.comthomassci.com Radioligand binding studies have shown that its binding to the α2-adrenoceptor is saturable and stereospecific. targetmol.commedchemexpress.com This reversibility means that the compound can dissociate from the receptor, allowing the receptor to potentially be activated by its endogenous agonists once the antagonist is no longer present.

Rauwolscine hydrochloride increases the availability of the neurotransmitter norepinephrine (B1679862). biosynth.com This is achieved through its blockade of presynaptic α2-adrenoceptors, which function as inhibitory autoreceptors. wikipedia.org In a typical physiological state, norepinephrine released into the synaptic cleft binds to these presynaptic α2-receptors, initiating a negative feedback loop that inhibits further norepinephrine release from the nerve terminal. wikipedia.org

By acting as an antagonist, rauwolscine blocks this receptor, thereby interrupting the negative feedback mechanism. biosynth.com This disinhibition leads to an increased outflow of norepinephrine from sympathetic nerve endings. ahajournals.org Studies on isolated kidneys have demonstrated that rauwolscine significantly increases norepinephrine outflow that is induced by renal nerve stimulation. ahajournals.org

Serotonin (B10506) Receptor Modulatory Activities

In addition to its primary effects on the adrenergic system, rauwolscine hydrochloride also interacts with specific serotonin (5-hydroxytryptamine or 5-HT) receptors. smolecule.com Its activity includes antagonism at 5-HT2B receptors and partial agonism at 5-HT1A receptors. wikipedia.orgcaymanchem.com

Research has identified rauwolscine hydrochloride as a partial agonist at human 5-HT1A receptors. wikipedia.orgmedkoo.comnih.gov In studies using cells transfected with the human 5-HT1A receptor, rauwolscine competitively antagonized the binding of potent 5-HT1A agonists. nih.gov Functionally, it also demonstrated agonist activity by inhibiting forskolin-stimulated adenylyl cyclase, a key signaling pathway for this receptor. nih.gov The IC50 value for this inhibition was 1.5 µM. nih.gov This dual characteristic of being able to both bind to the receptor and elicit a partial functional response defines its role as a partial agonist at this site. nih.gov

Competitive Antagonism of 5-HT-Induced Contraction

Rauwolscine hydrochloride demonstrates competitive antagonism against contractions induced by 5-hydroxytryptamine (5-HT), or serotonin. In studies on bovine large coronary arteries, both rauwolscine and its stereoisomer yohimbine (B192690) competitively antagonized 5-HT-induced contractions. nih.gov The mechanism for this action is the blockade of 5-HT2 receptors. nih.gov The estimated equilibrium dissociation constant (KB), a measure of the antagonist's affinity for the receptor, for rauwolscine was determined to be 7.1 (-log mol/l). nih.gov

Further research has quantified this antagonistic relationship in various tissues. In preparations of rat stomach fundus, rauwolscine behaved as a competitive antagonist for 5-HT2B receptors, exhibiting a pA2 value of 7.56. researchgate.net The pA2 value represents the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response. Similarly, in other preparations, the response to 5-HT was competitively antagonized by rauwolscine, yielding a pA2 value of 8.5, indicating a potent antagonistic effect. taylorandfrancis.com These findings establish that rauwolscine acts as a competitive antagonist at specific serotonin receptor subtypes, thereby inhibiting serotonin-mediated smooth muscle contraction. nih.govresearchgate.nettaylorandfrancis.com

Comparative Receptor Binding Profiles with Stereoisomers and Related Compounds

Rauwolscine is a diastereoisomer of yohimbine and corynanthine (B1669447), and while they share the same structural formula, their three-dimensional arrangement leads to distinct pharmacological profiles, particularly in their selectivity for adrenergic and serotonergic receptors. taylorandfrancis.commdpi.com

Distinction from Yohimbine and Corynanthine in Adrenergic Receptor Selectivity

A primary distinction among the stereoisomers lies in their selectivity for α-adrenergic receptor subtypes. Rauwolscine and yohimbine are recognized as selective α2-adrenergic receptor antagonists, whereas corynanthine is selective for the α1-adrenoceptor. taylorandfrancis.comwikipedia.orgnih.gov

In vivo studies in anesthetized dogs revealed that yohimbine and rauwolscine were approximately 30 times more potent as antagonists at presynaptic α2-adrenoceptors than at postsynaptic α1-adrenoceptors. nih.gov Conversely, corynanthine was found to be about 10-fold more potent at α1-adrenoceptors than at α2-adrenoceptors. wikipedia.orgnih.gov Binding assays further quantify these differences, showing that while all three isomers are equipotent as antagonists of the α1-adrenoceptor, the high affinity of yohimbine and rauwolscine for the α2-adrenoceptor is responsible for their selectivity. nih.gov

The pA2 values further illustrate this distinction:

At α1-adrenoceptors: Corynanthine (6.5–7.4), Rauwolscine (5–7), Yohimbine (5–7). taylorandfrancis.com

At α2-adrenoceptors: Corynanthine (4–6), Rauwolscine (7.5–8.5), Yohimbine (7–9). taylorandfrancis.com

This data clearly shows corynanthine's preference for α1-receptors and the strong preference of rauwolscine and yohimbine for α2-receptors. taylorandfrancis.com

Table 1: Adrenergic Receptor Selectivity of Yohimbine Stereoisomers

CompoundPrimary Selectivityα1-Adrenoceptor Affinity (pA2)α2-Adrenoceptor Affinity (pA2)Selectivity Profile (α2 vs α1)
Rauwolscineα2-Adrenergic Antagonist5-7 taylorandfrancis.com7.5-8.5 taylorandfrancis.com~30-fold for α2wikipedia.orgnih.gov
Yohimbineα2-Adrenergic Antagonist5-7 taylorandfrancis.com7-9 taylorandfrancis.com~30-fold for α2wikipedia.orgnih.gov
Corynanthineα1-Adrenergic Antagonist6.5-7.4 taylorandfrancis.com4-6 taylorandfrancis.com~10-fold for α1wikipedia.orgnih.gov

Comparative Activities at Serotonin Receptor Subtypes

In addition to its effects on adrenergic receptors, rauwolscine interacts with multiple serotonin (5-HT) receptor subtypes, often with a different mode of action compared to its adrenergic antagonism. targetmol.comcaymanchem.com

Research indicates that rauwolscine acts as a weak partial agonist at 5-HT1A receptors. targetmol.comcaymanchem.comtocris.com This is demonstrated by its ability to inhibit adenylyl cyclase via recombinant human 5-HT1A receptors, with a calculated IC50 value of 1.3 µM. targetmol.comcaymanchem.com Studies using [3H]Rauwolscine as a radioligand also suggest it behaves as an agonist at 5-HT1A receptors in human frontal cortex membranes. medchemexpress.comnih.gov

Conversely, rauwolscine functions as a receptor antagonist at the 5-HT2B receptor subtype. targetmol.comcaymanchem.com It has a relatively high affinity for the human 5-HT2B receptor, with a reported Ki value of 14.3 nM. targetmol.comcaymanchem.comnih.gov Due to this property, [3H]Rauwolscine has been established as a useful antagonist radioligand for studying the cloned human 5-HT2B receptor. nih.gov Rauwolscine is also described as an antagonist for 5-HT2A receptors. nih.govsemanticscholar.org

Table 2: Activity of Rauwolscine at Serotonin (5-HT) Receptor Subtypes

Receptor SubtypeActivityAffinity/Potency (Value)Reference
5-HT1AWeak Partial AgonistIC50: 1.3 µM targetmol.comcaymanchem.commedkoo.com
5-HT2AAntagonist- nih.govsemanticscholar.org
5-HT2BAntagonistKi: 14.3 nM targetmol.comcaymanchem.comnih.gov

In Vitro Methodologies and Findings

Radioligand Binding Assays for Receptor Characterization

Radioligand binding assays are a cornerstone in pharmacology for determining the affinity and specificity of compounds for their receptor targets. In the study of Rauwolscine (B89727) hydrochloride, these assays have been pivotal in elucidating its interaction with α2-adrenergic receptors.

Tritiated Rauwolscine, or [3H]Rauwolscine, serves as a potent and specific antagonist radioligand for the characterization of α2-adrenergic receptors. nih.govsigmaaldrich.com Studies utilizing [3H]Rauwolscine have demonstrated its utility in labeling α2-receptors in various tissues, including the bovine cerebral cortex and human prostate. nih.govauajournals.org The binding of [3H]Rauwolscine is characterized by its reversible, stereospecific, and saturable nature. nih.govmedchemexpress.com In bovine cerebral cortex membranes, association, dissociation, and saturation experiments have revealed a single site of interaction. nih.gov Competition studies have further confirmed that [3H]Rauwolscine specifically labels the α2-receptor. nih.gov

It is important to note that while [3H]Rauwolscine is a selective ligand for α2-adrenergic receptors, it has also been found to bind to other receptors, such as the 5-HT2B receptor. drugbank.com In some experimental systems, this cross-reactivity necessitates the use of masking agents to isolate its binding to the α2-adrenergic receptor. drugbank.com

G protein-coupled receptors, including the α2-adrenergic receptor, can exist in different affinity states for their ligands. Research indicates that [3H]Rauwolscine is capable of labeling both the high and low affinity states of the α2-receptor in brain membranes. nih.goviaea.org The interaction of agonists with the receptor can influence these affinity states. For instance, agonists inhibit the binding of [3H]Rauwolscine in a manner that is sensitive to guanosine (B1672433) triphosphate (GTP), which is characteristic of G protein-coupled receptor behavior. nih.gov In the absence of sodium ions, a high-affinity component of [35S]GTPγS binding is observed, which is indicative of a sodium-regulated interaction between the receptor and its G protein. researchgate.net

In studies on the Milan hypertensive rat strain, differences in the affinity of α2-adrenergic receptors for [3H]Rauwolscine were observed between hypertensive and normotensive rats, suggesting alterations in receptor conformation or coupling in pathological states. ahajournals.org

The affinity of [3H]Rauwolscine for α2-adrenergic receptors exhibits notable variations across different species. Saturation studies have shown that the affinity (Kd) of [3H]Rauwolscine is relatively similar in mouse, rat, rabbit, and dog kidney membranes, with values ranging from 2.33 to 3.03 nM. nih.gov However, the affinity in human kidney membranes is significantly higher, with a Kd of 0.98 nM. medchemexpress.comnih.gov In contrast, [3H]Rauwolscine displays low affinity (Kd > 15 nM) for α2-adrenoceptors in guinea-pig kidney membranes. nih.gov

Further illustrating these species differences, research on α2A-adrenoceptors has revealed that Rauwolscine has a roughly 20-fold higher affinity for the human wild-type receptor compared to the mouse ortholog. nih.gov These variations are attributed to differences in the amino acid sequences of the receptors between species. nih.gov

Table 1: Species-Specific Binding Affinities of [3H]Rauwolscine

Species Tissue Kd (nM) Bmax (fmol/mg protein) Reference
Bovine Cerebral Cortex 2.5 160 nih.gov
Human Kidney 0.98 - nih.gov
Mouse Kidney 2.33 - 3.03 - nih.gov
Rat Kidney 2.33 - 3.03 - nih.gov
Rabbit Kidney 2.33 - 3.03 - nih.gov
Dog Kidney 2.33 - 3.03 - nih.gov
Human Brain Cortex 4.7 +/- 2.5 110 +/- 17 nih.gov

Kd (Dissociation Constant) represents the concentration of radioligand at which half of the receptors are occupied. A lower Kd value indicates higher binding affinity. Bmax (Maximum Binding Capacity) represents the total number of receptors in the tissue sample. The '-' indicates that the value was not provided in the cited source.

Functional Assays for Receptor Efficacy

Functional assays are essential for determining the physiological consequence of a ligand binding to its receptor. For Rauwolscine hydrochloride, these assays have primarily focused on its ability to modulate intracellular signaling pathways linked to α2-adrenergic receptor activation.

A primary signaling pathway for α2-adrenergic receptors involves the inhibition of adenylyl cyclase, an enzyme responsible for the synthesis of cyclic AMP (cAMP). wikipedia.org Activation of α2-adrenergic receptors by agonists leads to a decrease in intracellular cAMP levels. tandfonline.com Studies have shown that Rauwolscine can act as an antagonist in this pathway. In HT-29 intestinal cells, while α2-agonists inhibited forskolin-activated adenylyl cyclase, this effect was not blocked by Rauwolscine, suggesting a complex and possibly tissue-specific interaction. nih.gov

Interestingly, research has also demonstrated that Rauwolscine can exhibit partial agonist properties at other receptors that couple to adenylyl cyclase. For instance, at recombinant human 5-HT1A receptors, Rauwolscine has been shown to inhibit forskolin-stimulated adenylyl cyclase activity, with an IC50 of 1.5 +/- 0.2 μM. nih.gov

G proteins are crucial intermediaries that transduce signals from the receptor to intracellular effectors. Some receptors exhibit a level of basal activity even in the absence of an agonist. Rauwolscine has been shown to modulate this basal G protein activation. In studies using PC-12 cells expressing the cloned α2D-adrenergic receptor, Rauwolscine was found to decrease the basal level of [35S]GTPγS binding, a measure of G protein activation. researchgate.net This effect suggests that Rauwolscine can act as an inverse agonist, reducing the constitutive activity of the receptor. researchgate.netnih.gov The ability of Rauwolscine to decrease basal [35S]GTPγS binding was found to be dependent on the level of α2-adrenergic receptor expression and was diminished by increased sodium concentrations. researchgate.net

Receptor Expression Systems in Cellular Models (e.g., cloned human adrenoceptors)

The study of rauwolscine hydrochloride's interaction with specific adrenergic receptor subtypes has been significantly advanced through the use of cellular models engineered to express cloned human adrenoceptors. These receptor expression systems, often utilizing cell lines such as Chinese Hamster Ovary (CHO) or Chinese Hamster Lung (CHL) fibroblasts, allow for the detailed characterization of ligand-receptor interactions in a controlled environment, free from the confounding variables of native tissues. nih.govnih.gov

In these models, the gene for a specific human adrenoceptor subtype (e.g., α2A, α2B, or α2C) is transfected into the host cells. nih.govnih.gov The cells then express the receptor on their membranes, creating a platform to study binding affinities (Ki or Kd values) and functional responses. Rauwolscine hydrochloride is frequently used as a standard antagonist in these systems to characterize the pharmacology of the expressed receptors. tocris.comrndsystems.com

Radioligand binding studies using tritiated rauwolscine ([3H]rauwolscine) or competing against it have been pivotal in determining its affinity for each of the cloned human α2-adrenoceptor subtypes. tocris.comrndsystems.com These experiments reveal that rauwolscine is a potent antagonist with high affinity across the α2-adrenoceptor family, though it exhibits some selectivity. tocris.comrndsystems.com Specifically, it demonstrates the highest affinity for the α2C subtype, followed by the α2A and α2B subtypes. tocris.comrndsystems.com

Research has also utilized these systems to explore species-specific differences in receptor pharmacology. For instance, studies on CHO cells expressing human versus mouse α2A-adrenoceptors have shown that rauwolscine binds with a significantly higher affinity—approximately 20-fold greater—to the human receptor compared to its mouse counterpart. nih.gov This highlights the importance of using cloned human receptors for generating data relevant to human physiology. The binding of [3H]rauwolscine is observed to be reversible, stereospecific, and saturable, labeling both high and low-affinity states of the α2-receptor. iaea.orgmedchemexpress.com

Below is a data table summarizing the binding affinities of rauwolscine hydrochloride for cloned human α2-adrenoceptor subtypes expressed in cellular models.

Table 1: Binding Affinity (Ki) of Rauwolscine at Cloned Human α2-Adrenoceptor Subtypes

This interactive table presents the dissociation constants (Ki) of rauwolscine for each of the three human α2-adrenoceptor subtypes as determined in studies using recombinant expression systems. Lower Ki values indicate higher binding affinity.

Receptor SubtypeBinding Affinity (Ki) in nMSource(s)
α2A-Adrenoceptor3.5 tocris.comrndsystems.com
α2B-Adrenoceptor4.6 tocris.comrndsystems.com
α2C-Adrenoceptor0.6 tocris.comrndsystems.com

Competitive Inhibition Studies in Ligand Discovery

Rauwolscine hydrochloride, particularly in its radiolabeled form ([3H]rauwolscine), serves as a critical tool in competitive inhibition studies for the discovery and characterization of new ligands targeting α2-adrenergic receptors. mdpi.comrevvity.co.jp This assay is a cornerstone of modern pharmacology for determining the binding affinity of novel, unlabeled compounds. mdpi.comnih.gov

The principle of the assay involves incubating cell membranes expressing a specific receptor subtype (e.g., human α2A-AR) with a fixed concentration of [3H]rauwolscine. mdpi.com Then, various concentrations of a new, unlabeled test compound are added. mdpi.com The test compound competes with [3H]rauwolscine for binding to the receptor. By measuring the displacement of the radioligand, researchers can determine the concentration of the test compound that inhibits 50% of the specific binding of [3H]rauwolscine, a value known as the IC50 (half maximal inhibitory concentration). mdpi.com The IC50 value can then be converted to a binding affinity constant (Ki) for the test ligand.

This methodology is widely applied in drug discovery programs. For example, in a study aimed at discovering novel α2A-adrenergic receptor agonists, [3H]rauwolscine was used in a competitive inhibition assay to screen and characterize a series of new chemical entities. mdpi.com The study successfully determined the IC50 values of several compounds at human α2A and α2B adrenoceptors expressed in CHO-K1 cells, comparing them against known α2 agonists like DMED and UK 14304. mdpi.com Similarly, this approach was used to evaluate a series of novel 5-substituted-2-aminotetralin (5-SAT) analogues for their affinity at α2A and α2C receptors, identifying compounds with unique pharmacological profiles. nih.gov

These competitive binding assays are indispensable for screening large libraries of compounds, identifying lead candidates, and building structure-activity relationships (SAR) to guide the development of more potent and selective drugs. The use of [3H]rauwolscine as the reference antagonist provides a standardized and reliable method for comparing the affinities of a diverse range of potential new medicines. nih.gov

Below is a data table showcasing results from a competitive inhibition study where [3H]rauwolscine was used to determine the binding affinities of other ligands.

Table 2: Example of Competitive Inhibition Data Using [3H]Rauwolscine

This interactive table shows the half maximal inhibitory concentrations (IC50) for various compounds, which were determined by their ability to displace [3H]Rauwolscine from cloned human α2A and α2B adrenoceptors. This demonstrates the use of rauwolscine as a tool in ligand discovery.

Test CompoundReceptor SubtypeIC50Source(s)
P300-2342α2A-AR7.72 µM mdpi.com
P300-2342α2B-AR12.23 µM mdpi.com
DMEDα2A-AR80.18 nM mdpi.com
DMEDα2B-AR14.63 nM mdpi.com
UK 14304α2A-AR293.56 nM mdpi.com
UK 14304α2B-AR550.78 nM mdpi.com
T226-1970α2A-AR19.54 µM mdpi.com
T226-1970α2B-AR8.56 µM mdpi.com

Pre Clinical Pharmacological Investigations in Animal Models

Central Nervous System Effects and Neurobiological Implications

The central actions of rauwolscine (B89727) hydrochloride have been explored through various neurobiological and behavioral paradigms in animal models. Its ability to antagonize α2-adrenergic receptors in the brain leads to significant modulation of neurotransmitter systems and corresponding behavioral outcomes.

Modulation of Noradrenaline Efflux

Rauwolscine hydrochloride's primary mechanism of action in the central nervous system involves the blockade of α2-adrenoceptors, which function as presynaptic autoreceptors on noradrenergic neurons. examine.com By inhibiting these receptors, rauwolscine prevents the negative feedback mechanism that normally limits noradrenaline release, thereby increasing its efflux into the synaptic cleft. examine.comunlv.edu

Studies in rat brain slices have demonstrated that rauwolscine can potentiate the effects of noradrenaline reuptake inhibitors, such as desipramine (B1205290). researchgate.net When administered with desipramine, rauwolscine significantly increased noradrenaline efflux in the bed nucleus of the stria terminalis, more so than desipramine alone. researchgate.net This suggests that blocking α2-autoreceptors can enhance the synaptic availability of noradrenaline. researchgate.net Further research in mice has identified the α2A-adrenoceptor subtype as the key mediator of this effect on noradrenaline release in the ileum's myenteric plexus. nih.gov

Animal ModelBrain Region/TissueKey Finding
RatBed nucleus of stria terminalis (brain slices)Rauwolscine potentiated desipramine-induced increases in noradrenaline efflux. researchgate.net
MouseIleum myenteric plexusα2A-adrenoceptors mediate the modulation of noradrenaline release. nih.gov

Exploration of Mood and Behavioral Paradigms

The modulation of noradrenergic and serotonergic systems by rauwolscine has implications for mood and behavior, which have been investigated in various animal models. caymanchem.comtargetmol.com As an α2-adrenergic antagonist, rauwolscine's ability to increase noradrenaline levels is a key area of interest in models of depression and other mood disorders. caymanchem.com

In genetically obese (obob) and lean mice, rauwolscine was found to reduce food intake, with the obese mice showing greater sensitivity to this anorectic effect. nih.gov This suggests a role for α2-receptor modulation in the control of feeding behavior. nih.gov Additionally, rauwolscine has been shown to be a partial agonist at 5-HT1A receptors and an antagonist at 5-HT2B receptors, which may also contribute to its behavioral effects. caymanchem.comtargetmol.comnih.gov The interaction with serotonin (B10506) receptors could influence mood and anxiety-like behaviors, although this requires further exploration in specific behavioral paradigms. targetmol.commedkoo.com

Animal ModelBehavioral ParadigmKey Finding
Genetically obese (obob) and lean miceFood IntakeRauwolscine reduced food intake, with a more pronounced effect in obese mice. nih.gov
RatN/A (in vitro study)Rauwolscine acts as a partial agonist at human 5-HT1A receptors. nih.gov

Cerebral Blood Flow Modulation Research

Research in animal models has investigated the effects of yohimbine (B192690) diastereoisomers, including rauwolscine, on cerebral blood flow. In anesthetized rats, intraventricular injections of rauwolscine were found to decrease blood pressure. nih.gov However, in conscious rats, the same administration route led to an increase in both blood pressure and heart rate, with rauwolscine being more potent in causing tachycardia than yohimbine and corynanthine (B1669447). nih.gov Studies on isolated rat basilar arteries have shown that rauwolscine can reduce vasoconstriction induced by serotonin, an effect attributed to the blockade of 5-HT1D receptors. ahajournals.org

Peripheral Systemic Effects

Beyond the central nervous system, rauwolscine hydrochloride exerts significant effects on peripheral systems, largely through its interaction with adrenergic receptors. biosynth.com These effects have been studied in the context of metabolic rate and cardiovascular function. biosynth.com

Influence on Metabolic Rate and Energy Expenditure

Rauwolscine's antagonism of α2-adrenergic receptors is known to increase lipolysis and metabolic rate. biosynth.com By blocking these receptors, which are involved in fat storage, it is thought to promote the breakdown of fat and increase energy expenditure. biosynth.comgoogle.com This has led to its investigation as a potential agent for managing obesity. biosynth.com Studies in genetically obese mice have supported this, showing a reduction in food intake following rauwolscine administration. nih.gov While direct measurements of metabolic rate in these specific studies are not detailed, the observed reduction in food intake in obese mice points towards an influence on energy balance. nih.govunlv.edu

Animal ModelParameterKey Finding
Genetically obese (obob) and lean miceFood IntakeRauwolscine reduced food intake, suggesting an impact on energy balance. nih.gov

Effects on Vascular Resistance

The influence of rauwolscine on vascular resistance has been a key area of pre-clinical research. biosynth.com In anesthetized pigs, rauwolscine was shown to block the vasoconstrictor effects of the α2-agonist BHT 933 in carotid arteriovenous anastomoses. nih.gov It also caused a decrease in mean arterial blood pressure, which was accompanied by a significant decrease in arteriovenous anastomotic blood flow but an increase in capillary blood flow and conductance. nih.gov In pithed rats, rauwolscine did not significantly alter baseline heart rate or diastolic blood pressure. springermedizin.de In isolated porcine ovarian arteries, rauwolscine did not affect the vasocontractile action of neuropeptide Y. agriculturejournals.cz Furthermore, studies in rabbit intrarenal arteries showed that rauwolscine binds to α2-adrenergic receptors, but there were no significant changes in receptor affinity or density in hypertensive rabbits compared to normotensive controls. ahajournals.org

Animal ModelVascular BedKey Finding
Anesthetized PigCarotid Arteriovenous AnastomosesRauwolscine blocked α2-agonist-induced vasoconstriction and decreased mean arterial pressure. nih.gov
Pithed RatSystemicDid not significantly change baseline heart rate or diastolic blood pressure. springermedizin.de
PigIsolated Ovarian ArteryDid not influence the vasoconstrictor effect of neuropeptide Y. agriculturejournals.cz
RabbitIntrarenal ArteriesBinds to α2-adrenergic receptors; no significant receptor changes in a hypertension model. ahajournals.org

Regulation of Catecholamine Release from Adrenal Medulla

Research in animal models has demonstrated that rauwolscine, as an α2-adrenergic antagonist, plays a role in modulating the release of catecholamines, such as noradrenaline and adrenaline, from the adrenal medulla. In a study utilizing isolated adrenal medullae from wild-type mice, rauwolscine was shown to antagonize the inhibitory effect of the α2-adrenoceptor agonist medetomidine (B1201911) on catecholamine overflow. nih.gov This suggests that α2-adrenoceptors are involved in a negative feedback loop to control catecholamine secretion. nih.gov

The pKD values, which represent the negative logarithm of the dissociation constant and indicate binding affinity, were determined for rauwolscine's effect on the evoked overflow of noradrenaline and adrenaline. For noradrenaline release, the pKD value for rauwolscine was 7.24, while for adrenaline release, it was 8.19. nih.gov These findings support the involvement of an α2-adrenoceptor-mediated mechanism in the regulation of catecholamine release from the mouse adrenal medulla. nih.gov

pKD Values of Rauwolscine in Mouse Adrenal Medulla

CatecholaminepKD Value
Noradrenaline7.24 nih.gov
Adrenaline8.19 nih.gov

Apparent Receptor Heterogeneity in Mammalian Kidney Adrenoceptors

Studies on mammalian kidney tissues have revealed species-specific differences in the binding characteristics of rauwolscine to α2-adrenoceptors, indicating apparent receptor heterogeneity. nih.govnih.gov Investigations using [3H]-rauwolscine in membrane preparations from the kidneys of mice, rats, rabbits, dogs, and humans showed that while the affinity of rauwolscine was similar across most species (ranging from 2.33 to 3.03 nM), it was significantly higher in humans (0.98 nM). nih.govnih.gov

Furthermore, there were notable differences in the density of binding sites among the species, with the order being man < dog < rabbit < rat < mouse. nih.govnih.gov The study also highlighted marked differences in the affinity of other α-adrenoceptor antagonists for the α2-adrenoceptors labeled by [3H]-rauwolscine. For instance, the α1-adrenoceptor selective antagonist prazosin (B1663645) displayed significantly different inhibition constants (Ki values) across the species. nih.govnih.gov These variations in binding affinities and densities suggest a degree of heterogeneity in α2-adrenoceptors in the mammalian kidney. nih.govnih.gov

[3H]-Rauwolscine Binding Characteristics in Mammalian Kidney

SpeciesAffinity (KD, nM)Prazosin Inhibition Constant (Ki, nM)
Mouse~2.33-3.03 nih.govnih.gov39.5 nih.govnih.gov
Rat~2.33-3.03 nih.govnih.gov33.2 nih.govnih.gov
Rabbit~2.33-3.03 nih.govnih.gov595 nih.govnih.gov
Dog~2.33-3.03 nih.govnih.gov261 nih.govnih.gov
Man0.98 nih.govnih.gov570 nih.govnih.gov

Studies on Food Intake Regulation in Rodent Models

In rodent models, rauwolscine has been shown to influence food intake. A study involving genetically obese (ob/ob) and lean mice demonstrated that rauwolscine significantly reduced 3- and 6-hour food intake in both groups. nih.gov The genetically obese mice were found to be more sensitive to this anorectic effect. nih.gov These results suggest that the manipulation of the α2-receptor, and consequently the modification of norepinephrine (B1679862) release, can alter feeding behaviors, with a pronounced effect in the ob/ob mouse model. nih.gov In a separate study, the administration of the α2-adrenoceptor antagonist rauwolscine was found to suppress the increase in food intake elicited by the histamine (B1213489) H1-receptor antagonist triprolidine (B1240482) in freely-fed rats. researchgate.net

Pre- and Postsynaptic Alpha Adrenoceptor Selectivity in Animal Systems

Investigations in anesthetized dogs have provided insights into the selectivity of rauwolscine for pre- and postsynaptic α-adrenoceptors. nih.gov In these studies, rauwolscine, along with its diastereoisomer yohimbine, was found to be approximately 30 times more potent as an antagonist at presynaptic α2-adrenoceptors than at postsynaptic α1-adrenoceptors. nih.gov Antagonism of the inhibitory effects of clonidine (B47849) on tachycardia induced by electrical stimulation was used as a measure of presynaptic α2-adrenoceptor blockade. nih.gov

Conversely, when assessing the blockade of postsynaptic α1-adrenoceptors by measuring the inhibition of the diastolic pressor response to phenylephrine, rauwolscine was found to be equipotent with its other diastereoisomer, corynanthine, which is a preferential α1-adrenoceptor antagonist. nih.gov This suggests that the selectivity of rauwolscine for α2-adrenoceptors is primarily due to its high affinity for this receptor subtype. nih.gov In exercising dogs, rauwolscine infusion led to vasodilation, indicating that its primary effect was the antagonism of postjunctional α2-receptors that mediate vasoconstriction. physiology.org

Biosynthesis, Natural Occurrence, and Analog Development

Natural Sources and Extraction from Rauwolfia Species

Rauwolscine (B89727), also known as α-yohimbine, is an indole (B1671886) alkaloid found within a specific range of plant species. wikipedia.orgvarionlife.com Its primary sources are plants belonging to the genera Rauvolfia and Pausinystalia. wikipedia.orggoogle.com

Rauwolscine is a naturally occurring chemical compound found in plants of the Rauwolfia genus, which are evergreen trees and shrubs in the Apocynaceae family native to tropical regions. google.comopss.org The compound is one of over 30 alkaloids present in these plants. opss.org Species identified as sources of rauwolscine and its stereoisomers include Rauwolfia vomitoria, Rauwolfia serpentina, Rauwolfia canescens, and Rauwolfia tetraphylla. google.comopss.orggoogle.comnih.gov Beyond the Rauwolfia genus, rauwolscine is also notably found in Pausinystalia yohimbe (formerly Corynanthe yohimbe), a tree native to West Africa from which the related alkaloid yohimbine (B192690) is also extracted. wikipedia.orgvarionlife.comgoogle.com

Table 1: Natural Plant Sources of Rauwolscine

Plant SpeciesGenusFamilyCommon Name(s)
Rauwolfia vomitoriaRauvolfiaApocynaceaeAfrican snakeroot, Poison devil's-pepper
Rauwolfia serpentinaRauvolfiaApocynaceaeIndian snakeroot, Sarpagandha
Rauwolfia canescensRauvolfiaApocynaceae-
Rauwolfia tetraphyllaRauvolfiaApocynaceaeDevil pepper
Pausinystalia yohimbePausinystaliaRubiaceaeYohimbe

The concentration of rauwolscine varies significantly between different parts of the source plants. Research and extraction processes have demonstrated that for some species, the leaves are a more abundant source of the alkaloid compared to other tissues. In Rauwolfia canescens, for example, the yield of rauwolscine from the leaves can be substantially higher than from the roots. One extraction process reported a yield of 0.4% from dried leaves, while the same process yielded only 0.017% from the roots, indicating the leaves are a much richer source. google.comgoogle.com Another analysis of R. canescens reported yields of 0.3% from leaves, 0.2% from stem-bark, and 0.1% from root-bark, further supporting that the leaves contain the highest concentration. zenodo.org This discovery has significant commercial implications, as leaves represent a more renewable resource than bark or roots. google.com

Table 2: Comparative Yields of Rauwolscine from Rauwolfia canescens

Plant PartReported Yield (%) - Source 1 google.comgoogle.comReported Yield (%) - Source 2 zenodo.org
Leaves0.4%0.3%
Stem-BarkNot Reported0.2%
Root-BarkNot Reported0.1%
Roots0.017%Not Reported

Elucidation of Biosynthetic Pathways

Rauwolscine is classified as a monoterpene indole alkaloid (MIA), a large and structurally diverse family of specialized metabolites produced by plants. nih.govnih.gov Its complex pentacyclic structure is assembled through a series of enzymatic reactions, the complete details of which have been the subject of extensive research. nih.govtandfonline.com The biosynthesis originates from the precursors tryptophan and the secoiridoid monoterpene, secologanin (B1681713). tandfonline.comresearchgate.net

The foundational step in the biosynthesis of all yohimbane-type MIAs, including rauwolscine, is the condensation of two primary precursors: tryptamine (B22526) and secologanin. researchgate.netresearchgate.net Tryptamine is derived from the amino acid tryptophan through decarboxylation, a reaction catalyzed by the enzyme tryptophan decarboxylase (TDC). researchgate.net Secologanin is a monoterpene derived from the geranyl diphosphate (B83284) pathway. researchgate.net The crucial condensation of tryptamine and secologanin is catalyzed by the enzyme strictosidine (B192452) synthase (STR), which produces strictosidine, the universal precursor for the vast array of MIAs. researchgate.netresearchgate.net This initial reaction sets the stage for all subsequent modifications that lead to the diverse alkaloid structures.

For many years, the specific enzymes responsible for converting the MIA backbone into the yohimbane scaffold remained uncharacterized. researchgate.netfebscongress.org Recent genomic and transcriptomic analysis of Rauvolfia tetraphylla has led to the identification of a key enzyme in this process, termed yohimbane synthase (YOS). researchgate.netuniv-tours.fr This enzyme was discovered by screening candidate genes from the alcohol dehydrogenase family. febscongress.org The characterization of YOS revealed that it is a multifunctional enzyme capable of producing a mixture of different yohimbane isomers, including rauwolscine, from a strictosidine-derived intermediate. febscongress.orguniv-tours.fr Specifically, YOS acts on the intermediate 4,21-dehydrogeissoschizine (B1238243) to synthesize yohimbine, rauwolscine, and corynanthine (B1669447). researchgate.net

The yohimbane synthase (YOS) identified in Rauvolfia tetraphylla belongs to the medium-chain dehydrogenase/reductase (MDR) superfamily of enzymes. nih.govresearchgate.netuniv-tours.fr This discovery was significant because it revealed that a single MDR enzyme is responsible for producing multiple diastereomers (stereoisomers that are not mirror images). The identified YOS produces a mixture of four yohimbane diastereomers, including yohimbine and rauwolscine. researchgate.netuniv-tours.frresearchgate.net The ability of this single MDR to generate stereochemical diversity is a key feature of the yohimbane biosynthetic pathway. nih.govresearchgate.net Further research has shown that other MDRs and short-chain dehydrogenases can also exhibit a side activity as yohimbane synthases, contributing to the complex mechanisms plants have evolved for synthesizing these bioactive compounds. nih.govuniv-tours.fr

Table 3: Key Enzymes in Rauwolscine Biosynthesis

EnzymeAbbreviationEnzyme ClassRole in Pathway
Tryptophan DecarboxylaseTDCDecarboxylaseCatalyzes the conversion of tryptophan to tryptamine. researchgate.net
Strictosidine SynthaseSTRSynthaseCatalyzes the condensation of tryptamine and secologanin to form strictosidine. researchgate.netresearchgate.net
Yohimbane SynthaseYOSMedium-Chain Dehydrogenase/Reductase (MDR)A multifunctional enzyme that converts a strictosidine-derived intermediate into a mixture of yohimbane diastereomers, including rauwolscine. researchgate.netuniv-tours.fr

Chemical Synthesis Approaches and Novel Analog Development

The complex pentacyclic structure of rauwolscine, a diastereoisomer of yohimbine, has made it a compelling target for synthetic organic chemists. uky.edu Efforts in this area are driven by the need for reliable sources of this and related alkaloids for pharmacological research, as well as the desire to create novel derivatives with potentially enhanced therapeutic properties. Both chemical synthesis and biosynthetic engineering approaches have been explored to achieve these goals.

Strategies for de novo Synthesis

The total synthesis of yohimbine alkaloids, including rauwolscine (also known as α-yohimbine), has been a long-standing challenge in organic chemistry. uky.edu Over the years, various synthetic strategies have been developed, traditionally involving the construction of a functionalized E-ring precursor followed by the attachment of the tryptamine portion and subsequent ring closure. nih.gov

Key strategies in the total synthesis of rauwolscine and its isomers include:

Intramolecular Diels-Alder Reaction: A general strategy for constructing the functionalized hydroisoquinoline ring system (D/E rings) has been the intramolecular Diels-Alder reaction. researchgate.net This approach was successfully applied to the total syntheses of (±)-reserpine and (±)-α-yohimbine. researchgate.net

Pictet-Spengler and Bischler-Napieralski Reactions: Many classical synthetic routes culminate in the formation of the C(2)-C(3) bond to close the C ring, frequently employing the Pictet-Spengler or Bischler-Napieralski reactions. uky.edu

Catalytic Enantioselective Synthesis: A more recent approach demonstrated a catalytic enantioselective total synthesis of (+)-alpha-yohimbine. researchgate.net This method utilized a chiral bicyclic guanidine (B92328) to catalyze a tandem-isomerization intramolecular Diels-Alder reaction, leading to the formation of hydroisoquinoline derivatives that were then converted to enantioenriched α-yohimbine in a nine-step sequence. researchgate.netscispace.com

NHC-Catalyzed Annulation: A concise, enantioselective synthesis of (−)-rauwolscine was developed using an N-heterocyclic carbene (NHC)-catalyzed annulation. This key step, followed by an amidation/N-acyliminium ion cyclization sequence, efficiently constructed four of the five rings and established three of the five stereocenters. nih.gov

Double Annulation Methodology: A distinct approach involves a double Michael reaction to build the E ring, followed by an intramolecular cyclization for the D ring. The functionality on the D ring is then elaborated to form the C ring of the yohimbine skeleton. uky.edu

These diverse strategies highlight the ongoing innovation in synthetic methodology aimed at accessing the complex architecture of rauwolscine.

Synthesis StrategyKey Reaction / ConceptTarget Core StructureReference
Intramolecular Diels-Alder[4+2] cycloadditionD/E ring subunit researchgate.netresearchgate.net
Classical C-Ring ClosurePictet-Spengler / Bischler-NapieralskiC(2)-C(3) bond formation uky.edu
Catalytic Enantioselective SynthesisAsymmetric tandem isomerization-intramolecular Diels-AlderHydroisoquinoline derivatives researchgate.netscispace.com
NHC-Catalyzed AnnulationN-heterocyclic carbene catalysis, N-acyliminium ion cyclizationTetracyclic lactam intermediate nih.gov
Double AnnulationDouble Michael reactionE ring construction uky.edu

Development of Bioactive Derivatives and New-to-Nature Analogues

Beyond synthesizing the natural form of rauwolscine, significant research has focused on creating novel analogues with modified structures and potentially improved bioactivity. A primary strategy has been the use of engineered microorganisms, particularly the baker's yeast Saccharomyces cerevisiae, to produce not only rauwolscine itself but also "new-to-nature" derivatives. acs.orgresearchgate.net

Halogenated monoterpenoid indole alkaloids (MIAs) have shown promise for improved pharmaceutical properties. researchgate.netnih.gov Yeast-based platforms have been successfully engineered for the de novo production of corynanthe-type MIAs, including rauwolscine, yohimbine, and corynanthine. acs.org These platforms serve as a foundation for creating novel compounds. By co-expressing a halogenase enzyme with the biosynthetic pathway, researchers have achieved the de novo biosynthesis of 7-chlororauwolscine. acs.org Furthermore, these yeast cell factories have enabled the regioselective biosynthesis of 4-fluorinated derivatives of these alkaloids. acs.org

One study demonstrated a microbial platform capable of producing 19 different halogenated derivatives, highlighting the potential for generating diverse molecular structures for pharmacological screening. nih.gov This approach of combining biosynthetic pathways in a microbial host allows for the systematic exploration and production of complex natural and new-to-nature MIAs with therapeutic potential. researchgate.netnih.gov

Derivative TypeProduction MethodOrganism/SystemSpecific ExamplesReference
Halogenated AlkaloidsCo-expression of halogenase with biosynthetic pathwaySaccharomyces cerevisiae7-chlororauwolscine acs.org
Fluorinated AlkaloidsRegioselective biosynthesisSaccharomyces cerevisiae4-fluorinated derivatives acs.org
Oxidized AlkaloidsBiotransformation using isolated enzymesRauvolfia tetraphylla oxidaseNew MIA (m/z 353) from rauwolscine biorxiv.org

This bio-engineering approach represents a powerful tool for drug discovery, allowing for the creation and screening of novel rauwolscine derivatives that are not readily accessible through traditional chemical synthesis or isolation from natural sources. acs.org

Structure Activity Relationship Sar Studies

Conformational Requirements for Receptor Interaction

Rauwolscine (B89727) belongs to the yohimbine (B192690) family of pentacyclic indole (B1671886) alkaloids. tandfonline.comresearchgate.net This group of compounds is characterized by a rigid pentacyclic ring system that significantly restricts conformational flexibility. taylorandfrancis.com This inherent rigidity means the molecule does not readily change its shape to fit into a receptor's binding pocket; instead, the receptor must be able to accommodate the alkaloid's fixed conformation. The rigid structure has been utilized as a model to probe the conformational requirements for interaction with receptors, particularly the α-adrenergic receptors. taylorandfrancis.com

The yohimbine alkaloids can be categorized into four subfamilies based on the stereochemical arrangement around the D-ring: normal (e.g., yohimbine), allo (e.g., rauwolscine), pseudo, and epiallo. tandfonline.comresearchgate.netnih.gov These subtle changes in the spatial orientation of the substituents on the rigid scaffold lead to profound differences in pharmacological activity, highlighting the precise conformational and steric fit required for optimal receptor binding.

Identification of Key Amino Acid Residues in Receptor Binding Sites

Research has identified specific amino acid residues within receptor binding sites that are critical for the interaction with Rauwolscine and its analogues. Studies comparing human and rodent α2A-adrenoceptors have been particularly insightful, as these receptors exhibit different affinities for Rauwolscine. nih.gov

A key difference lies in the fifth transmembrane helix (TM5). The human α2A-adrenoceptor possesses a cysteine residue at position 5.43, whereas the corresponding mouse and rat receptors have a serine at this position. nih.govnih.gov This single amino acid substitution partially accounts for the higher binding affinity of Rauwolscine for the human receptor. nih.gov

Furthermore, molecular modeling and mutagenesis studies have revealed that the second extracellular loop (XL2) folds over the binding cavity and plays a significant role. nih.gov Two residues in this loop, which differ between human and mouse receptors (positions xl2.49 and xl2.51), have been identified as major determinants of the species-specific binding preference for Rauwolscine. When these residues in the human receptor were mutated to match those in the mouse receptor, the binding affinity for Rauwolscine decreased, and conversely, the reciprocal mutations in the mouse receptor increased its affinity. nih.gov These findings underscore that residues in both the transmembrane domains and the extracellular loops contribute to the formation of the binding pocket and determine the selectivity for ligands like Rauwolscine.

Table 1: Key Amino Acid Residues in α2A-Adrenoceptor Influencing Rauwolscine Binding
Receptor RegionResidue PositionAmino Acid (Human)Amino Acid (Mouse/Rat)Impact on Rauwolscine Binding
Transmembrane Helix 5 (TM5)5.43CysteineSerineThe cysteine in the human receptor contributes to a higher binding affinity compared to the serine in the rodent receptor. nih.govnih.gov
Second Extracellular Loop (XL2)xl2.49Arginine (R)Serine (S)A major determinant of species-specific preference; reciprocal mutations reciprocally affect binding affinity. nih.gov
Second Extracellular Loop (XL2)xl2.51Glutamate (E)Lysine (K)Works in concert with position xl2.49 to determine species selectivity for Rauwolscine. nih.gov

Influence of Stereochemistry on Pharmacological Profile

Rauwolscine is a stereoisomer of yohimbine and corynanthine (B1669447); all share the same structural formula but differ in their three-dimensional arrangement. taylorandfrancis.commdpi.com This difference in stereochemistry is a primary determinant of their pharmacological profiles and receptor selectivity. taylorandfrancis.comnih.gov

Rauwolscine (also known as α-yohimbine) and yohimbine are potent and selective antagonists for α2-adrenergic receptors over α1-adrenergic receptors. taylorandfrancis.comnih.gov In contrast, their diastereomer corynanthine is selective for α1-adrenoceptors. taylorandfrancis.comnih.gov Studies in anesthetized dogs showed that Rauwolscine and yohimbine were equipotent as α2-adrenoceptor antagonists and approximately 100-fold more potent than corynanthine at these sites. nih.gov However, all three isomers were equipotent as antagonists at postsynaptic α1-adrenoceptors. nih.gov This demonstrates that the stereochemical configuration is critical for high-affinity binding to the α2-receptor subtype.

Rauwolscine also exhibits notable activity at serotonin (B10506) (5-HT) receptors, acting as an antagonist at 5-HT2B receptors and a partial agonist at 5-HT1A receptors. caymanchem.comwikipedia.org The affinity of Rauwolscine for various receptor subtypes highlights its complex pharmacology, which is dictated by its specific stereochemical structure.

Table 2: Comparative Receptor Selectivity of Rauwolscine and its Stereoisomers
CompoundStereochemical FamilyPrimary TargetReceptor Binding Data (Ki or pA2 values)
Rauwolscine Alloα2-Adrenergic Antagonistα2-Adrenoceptors: pA2 = 7.5-8.5 taylorandfrancis.com; Ki = 12 nM caymanchem.com α1-Adrenoceptors: pA2 = 5-7 taylorandfrancis.com Human α2A, α2B, α2C Ki (nM): 3.5, 4.6, 0.6 tocris.comrndsystems.com 5-HT2B Receptor Ki (nM): 14.3 caymanchem.com
Yohimbine Normalα2-Adrenergic Antagonistα2-Adrenoceptors: pA2 = 7-9 taylorandfrancis.com α1-Adrenoceptors: pA2 = 5-7 taylorandfrancis.com
Corynanthine Normal (different stereocenter from Yohimbine)α1-Adrenergic Antagonistα1-Adrenoceptors: pA2 = 6.5-7.4 taylorandfrancis.com α2-Adrenoceptors: pA2 = 4-6 taylorandfrancis.com

Design and Evaluation of Structural Modifications for Enhanced Receptor Selectivity

The well-defined SAR of the yohimbine alkaloid family provides a foundation for designing structural modifications to enhance receptor selectivity. While Rauwolscine itself is primarily a research tool, the principles derived from its structure are valuable for medicinal chemistry.

One example of modification involved creating a photolabile probe to identify the hormone-binding subunit of the α2-adrenergic receptor. pnas.org In this work, the carboxylate group of Rauwolscine was functionalized to synthesize a radioiodinated arylazide derivative. pnas.org This demonstrates that the C-16 carboxylate position is amenable to modification without completely abolishing receptor binding, offering a potential site for introducing new functionalities to modulate pharmacological properties.

Broader studies on related G protein-coupled receptor (GPCR) ligands show that small changes can lead to large shifts in selectivity. For instance, in the design of α1a-adrenoceptor selective antagonists, modifying the linker length between a core unit and a piperazine (B1678402) moiety was found to be critical; a five-methylene spacer was optimal, while a four-methylene tether caused a 30-fold decrease in binding affinity. doi.org Similarly, studies on phenethylamine (B48288) derivatives show that extending an alkoxy substituent can enhance binding affinity for 5-HT2A and 5-HT2C receptors. frontiersin.org

Analytical Methodologies for Research and Quantification

Chromatographic Techniques for Compound Determination

Chromatography is a fundamental tool for separating and quantifying Rauwolscine (B89727) hydrochloride from complex mixtures. Several high-performance chromatographic methods are routinely utilized.

High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometry Detection

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of Rauwolscine hydrochloride. google.comgoogle.com When coupled with a Photodiode Array (PDA) or a standard UV detector, it allows for the quantification of the compound by measuring its UV absorbance at specific wavelengths. koreascience.krgoogle.com For instance, UV detection can be performed at wavelengths such as 210 nm, 220 nm, and 291 nm. google.comkoreascience.krgoogle.com A simple isocratic HPLC method has been described for the simultaneous determination of Rauwolscine (α-yohimbine) and other indole (B1671886) alkaloids. google.comgoogle.com This method may use a reverse-phase column, such as a C18 column, with a mobile phase consisting of acetonitrile (B52724) and water containing additives like trifluoroacetic acid (TFA) or triethylamine (B128534) (TEA) to improve peak shape and resolution. google.comgoogle.com

For enhanced selectivity and sensitivity, HPLC systems are often coupled with a mass spectrometer (MS). This combination, known as LC-MS, provides not only quantitative data but also structural information based on the mass-to-charge ratio of the analyte. uctm.edunih.gov This is particularly useful for confirming the identity of Rauwolscine in complex samples and for distinguishing it from its stereoisomers, such as yohimbine (B192690) and corynanthine (B1669447). nih.govtandfonline.com In one method, the limit of detection (LOD) for rauwolscine was found to be 0.03 μg/mL, and the limit of quantification (LOQ) was 0.1 μg/mL. uctm.edu Another study reported linearity for various compounds, including rauwolscine, with a coefficient of determination (R²) greater than 0.999. uctm.edu

A study detailing the simultaneous determination of 80 unapproved compounds in dietary supplements utilized an HPLC-PDA system with a C18 column. koreascience.kr The method demonstrated good linearity (r² ≥ 0.99) and accuracy (recovery rates between 78.9–114%). koreascience.kr

ParameterHPLC-UV Method 1 google.comgoogle.comHPLC-UV Method 2 koreascience.krHPLC-MS Method uctm.edu
Column Waters Spherisorb ODS2Capcell Pak C18Not Specified
Mobile Phase Acetonitrile with 0.1% TEA and water with 0.1% TFA (35:65, v/v)0.5 mM sodium-1-hexane sulfonate in 0.1% phosphoric acid (A) and 95% acetonitrile (B)Water with 0.1% formic acid and acetonitrile with 0.1% formic acid
Flow Rate 1 mL/min1.2 mL/minNot Specified
Detection UV at 210 nmPDA at 210, 220, and 291 nmUV at 275 nm and MS
LOD Not SpecifiedNot Specified0.03 μg/mL
LOQ Not Specified0.14–0.50 μg/mL0.1 μg/mL
Linearity (r²) Not Specified≥ 0.99> 0.99

Ultra-High Performance Liquid Chromatography (UHPLC) Applications

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC, including faster analysis times, improved resolution, and higher sensitivity. researchgate.net A rapid UHPLC-UV method has been developed for the simultaneous analysis of Rauwolscine and other alkaloids from Rauwolfia species. researchgate.net This method utilizes a reversed-phase C18 column and a mobile phase of water and acetonitrile, both containing 0.05% formic acid, achieving complete separation of seven alkaloids within 8 minutes. researchgate.net The method was validated for linearity, accuracy, repeatability, and limits of detection (LOD) and quantification (LOQ). researchgate.netresearchgate.net

For even greater specificity, UHPLC can be coupled with tandem mass spectrometry (UHPLC-MS/MS). nih.gov This powerful technique allows for the highly sensitive and selective quantification of Rauwolscine in complex biological matrices like human plasma. nih.gov A UPLC-MS/MS method for the simultaneous determination of reserpine (B192253), rescinnamine, and yohimbine (an isomer of rauwolscine) in human plasma has been developed, demonstrating the potential for such methods to be adapted for Rauwolscine. nih.gov The precursor to product ion transitions are monitored in multiple reaction monitoring (MRM) mode, ensuring high specificity. nih.gov

ParameterUHPLC-UV Method researchgate.netresearchgate.net
Column Reversed Phase C18
Mobile Phase Water and acetonitrile, both with 0.05% formic acid
Flow Rate 0.2 mL/min
Analysis Time ~8 minutes
Validation Validated for linearity, accuracy, repeatability, LOD, and LOQ

High-Performance Thin-Layer Chromatography (HPTLC) for Alkaloid Quantification

High-Performance Thin-Layer Chromatography (HPTLC) is another valuable technique for the quantification of alkaloids, including Rauwolscine. google.comgoogle.comjustia.com It is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it cost-effective and efficient for screening purposes. scielo.brscielo.br

In a typical HPTLC method, methanolic extracts of plant material are applied to silica (B1680970) gel 60 F254 plates. scielo.brscielo.br The separation is achieved using a suitable mobile phase, such as a mixture of toluene, ethyl acetate, and formic acid. scielo.brscielo.br Densitometric scanning is then used for quantification at a specific wavelength. scielo.brscielo.br A validated HPTLC method has been reported for the simultaneous quantification of four indole alkaloids, including α-yohimbine, in the leaves of Rauwolfia tetraphylla. google.comgoogle.com The method has been validated for parameters like linearity, recovery, and precision. scielo.brscielo.br

ParameterHPTLC Method scielo.brscielo.br
Stationary Phase Pre-coated silica gel HPTLC 60F₂₅₄ plates
Mobile Phase Toluene:ethyl acetate:formic acid (7:2:1, v/v/v)
Detection Densitometric scanning at 268 nm
Linearity Range 200–1200 ng for reserpine and ajmalicine
Recovery 99.3% for reserpine, 98.7% for ajmalicine

Sample Preparation and Extraction Protocols for Biological Matrices and Plant Extracts

Effective sample preparation is a critical step to remove interfering substances and concentrate the analyte before chromatographic analysis. The choice of extraction protocol depends on the nature of the sample matrix.

For plant extracts, particularly from Rauwolfia species, the process often begins with powdering the dried plant material (e.g., leaves, roots). google.comgoogle.com This is followed by extraction with an organic solvent like methanol (B129727), often under alkaline conditions achieved by adding ammonia (B1221849) hydroxide (B78521) to adjust the pH to 8.0-9.0. google.com The mixture is percolated or sonicated to enhance extraction efficiency. google.comgoogle.comgoogle.com The resulting extract is then subjected to a series of liquid-liquid extraction steps involving acidification and alkalization to partition the alkaloids into different solvent layers and remove impurities. google.comgoogle.com For example, the aqueous acidic layer may be washed with hexane (B92381) and chloroform (B151607) before being made alkaline and extracted with ethyl acetate. google.com

For biological matrices such as plasma or serum, which are more complex, common sample preparation techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.govresearchgate.net Protein precipitation is a simple method where a solvent like acetonitrile is added to precipitate proteins, which are then removed by centrifugation. nih.gov LLE involves extracting the analyte from the aqueous biological fluid into an immiscible organic solvent. nih.gov SPE uses a solid sorbent to retain the analyte while interfering compounds are washed away; the analyte is then eluted with a suitable solvent. nih.gov These techniques are crucial for achieving clean extracts and reliable results in bioanalytical assays. researchgate.net

MatrixExtraction ProtocolKey StepsReference
Plant Material (Rauwolfia leaves) Solvent Extraction with Acid-Base Partitioning1. Powdering of dried leaves. 2. Extraction with methanol at alkaline pH (8.0-9.0). 3. Concentration of extract and acidification with HCl. 4. Washing with hexane and chloroform. 5. Alkalinization and extraction with ethyl acetate. google.com
Biological Matrices (e.g., Plasma) Protein Precipitation1. Addition of acetonitrile to plasma sample. 2. Vortexing and centrifugation to precipitate proteins. 3. Analysis of the supernatant. nih.gov
Biological Matrices Solid-Phase Extraction (SPE)1. Conditioning of the SPE cartridge. 2. Loading of the sample. 3. Washing to remove interferences. 4. Elution of the analyte. nih.gov

Spectroscopic Characterization in Academic Contexts

In academic research, spectroscopic methods are indispensable for the structural elucidation and characterization of Rauwolscine hydrochloride. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy provide detailed information about the molecule's structure.

UV-Vis spectroscopy reveals information about the electronic transitions within the molecule. The UV spectrum of yohimbine hydrochloride (a stereoisomer of rauwolscine) in ethanol (B145695) shows absorption peaks at approximately 228 nm, 280 nm, and 289 nm. nih.govtandfonline.com These absorptions are attributed to π→π* and n→π* transitions within the indole chromophore and carbonyl group. nih.govtandfonline.com

While specific IR and NMR data for Rauwolscine hydrochloride are detailed in specialized chemical literature, the spectroscopic characterization of its isomer, yohimbine, provides a comparative reference. nih.govtandfonline.com IR spectroscopy would identify characteristic vibrational frequencies of functional groups, such as the O-H stretch of the hydroxyl group, the C=O stretch of the ester, and N-H and C-H stretches of the indole ring system. NMR spectroscopy (¹H and ¹³C) would provide a detailed map of the carbon-hydrogen framework, allowing for the unambiguous assignment of the compound's stereochemistry, which is crucial for distinguishing it from other yohimbine isomers. nih.gov

Future Directions and Emerging Research Avenues

Investigation of Constitutive Receptor Activity of Alpha-2 Adrenoceptors and Serotonin (B10506) Receptors

Future research is increasingly focused on the constitutive activity of G protein-coupled receptors (GPCRs), such as alpha-2 (α2) adrenoceptors and serotonin receptors. Constitutive activity refers to the ability of a receptor to generate a biological response in the absence of a bound ligand. youtube.com This baseline activity is a crucial aspect of receptor pharmacology, suggesting that some receptors are not simply "on" or "off" but exist in a dynamic equilibrium between active and inactive states.

The investigation into constitutively active receptors has revealed that some ligands, previously classified as antagonists, may in fact be inverse agonists. youtube.com While a neutral antagonist blocks the action of an agonist without affecting the receptor's basal activity, an inverse agonist can reduce the level of constitutive activity, pushing the equilibrium towards the inactive state. youtube.com

Mutational studies have successfully created constitutively active mutants of the α2-adrenergic receptor. These mutations often occur in the C-terminal portion of the third intracellular loop, a region critical for receptor activation and G protein coupling. nih.gov Such mutant receptors exhibit agonist-independent signaling, for instance, the inhibition of adenylyl cyclase, and show an increased affinity for agonists. nih.gov These constitutively active receptors provide valuable tools for distinguishing between neutral antagonists and inverse agonists.

Rauwolscine (B89727) hydrochloride is a well-established antagonist of α2-adrenergic receptors and also interacts with serotonin receptors, notably acting as a partial agonist at 5-HT1A receptors and an antagonist at 5-HT2A and 5-HT2B receptors. wikipedia.orgtargetmol.com Research indicates that [3H]rauwolscine behaves as an agonist at 5-HT1A receptors in human frontal cortex membranes, an effect that is sensitive to GTP, which is characteristic of agonist-receptor-G protein interactions. nih.gov The exploration of rauwolscine's effects on constitutively active α2-adrenoceptor and serotonin receptor mutants could clarify whether it acts as a neutral antagonist or possesses inverse agonist properties at certain receptor subtypes. Such studies are essential for a more nuanced understanding of its pharmacological profile and for the development of future therapeutics with precisely tailored effects on receptor signaling.

Table 1: Rauwolscine Hydrochloride Receptor Binding Profile

Receptor Action Affinity (Ki / IC50)
α2-Adrenergic Receptor Antagonist 12 nM (Ki) targetmol.com
5-HT1A Receptor Weak Partial Agonist 1.3 µM (IC50) targetmol.com

| 5-HT2B Receptor | Antagonist | 14.3 nM (Ki) targetmol.com |

Exploration of Alpha-2 Adrenergic Receptor Dysregulation in Neurological Models

The dysregulation of α2-adrenergic receptors (α2-ARs) is implicated in the pathophysiology of various neurological and psychiatric disorders, including depression and attention-deficit/hyperactivity disorder (ADHD). nih.govduke.edu These receptors, particularly the α2A and α2C subtypes, are key regulators of neurotransmitter release, including norepinephrine (B1679862) and serotonin, in the central nervous system. researchgate.net Consequently, alterations in their expression or function can have significant impacts on neuronal signaling and behavior. nih.gov

In models of depression, evidence suggests an upregulation of α2-ARs, leading to reduced noradrenergic neurotransmission. nih.gov This dysregulation might involve an increase in the density of high-affinity state receptors, which are more effectively coupled to G proteins. nih.gov Rauwolscine, as a selective α2-AR antagonist, serves as an invaluable pharmacological tool in these models. By blocking these receptors, rauwolscine can increase the release of norepinephrine, providing a means to probe the functional consequences of α2-AR dysregulation. unlv.edu For instance, radiolabeled [3H]rauwolscine is widely used in binding assays to quantify the density and affinity of α2-ARs in brain tissue and peripheral models like platelets from patients with depressive disorders. nih.goviaea.org

Studies using animal models have demonstrated that changes in the synaptic availability of norepinephrine can regulate α2-AR subtypes differently. For example, destruction of noradrenergic terminals with the neurotoxin 6-hydroxydopamine (6-OHDA) resulted in a significant increase in the binding of [3H]rauwolscine to α2C-adrenoceptors in the rat cerebral cortex, while binding to α2A-adrenoceptors remained unchanged. nih.govresearchgate.net This suggests that α2C-adrenoceptors are particularly sensitive to the levels of synaptic norepinephrine. nih.govresearchgate.net

Furthermore, α2-ARs are a pharmacological target in models of epilepsy. In certain genetic rat models of absence epilepsy, activation of α2-ARs can enhance spike-wave discharges, a hallmark of this seizure type. mdpi.com The thalamus, a critical region in the generation of these discharges, predominantly expresses the α2B subtype. mdpi.com The use of antagonists like rauwolscine in such models helps to dissect the specific roles of different α2-AR subtypes in neuronal network excitability and pathology.

Future research will likely involve more sophisticated neurological models, such as those derived from patient-specific induced pluripotent stem cells (iPSCs) or employing advanced techniques like optogenetics, to further explore the precise mechanisms of α2-AR dysregulation and to test the therapeutic potential of modulating these receptors with compounds like rauwolscine.

Table 2: Role of α2-Adrenergic Receptor Subtypes in Neurological Models

Receptor Subtype Location/Function in CNS Implication in Neurological Models
α2A-AR Presynaptic autoreceptor, regulates norepinephrine release researchgate.net Implicated in ADHD and cognitive functions. duke.eduresearchgate.net Unchanged binding after noradrenergic lesions in some models. nih.gov
α2B-AR Primarily postsynaptic, especially in the thalamus mdpi.com Implicated in sedation and potentially in epilepsy. mdpi.com

| α2C-AR | Regulates norepinephrine and serotonin release researchgate.net | Upregulated after noradrenergic lesions, suggesting regulation by synaptic norepinephrine. nih.gov |

Development of Advanced in vitro and in vivo Models for Pharmacological Screening

The discovery of novel ligands for targets like α2-adrenoceptors relies on robust and efficient pharmacological screening models. The field is moving beyond traditional methods toward more advanced in vitro and in vivo systems that offer higher throughput and greater physiological relevance. nih.govnih.gov

Advanced in vitro Models: High-throughput screening (HTS) is a cornerstone of modern drug discovery. nih.gov For GPCRs like the α2-adrenoceptor, cell-based assays remain predominant. These assays typically measure changes in second messengers (e.g., cAMP) upon receptor activation. nih.govphysiology.org However, the complexity of GPCR signaling, which can involve multiple G protein coupling and β-arrestin pathways, necessitates the development of more sophisticated assays. physiology.org

Emerging in vitro technologies include:

Resonance Energy Transfer (FRET/BRET) Assays: These techniques allow for the real-time measurement of protein-protein interactions, such as receptor-G protein or receptor-β-arrestin coupling, in living cells. physiology.org

Label-Free Assays: Technologies like dynamic mass redistribution (DMR) can detect global cellular responses upon receptor activation, providing an integrated readout of signaling without the need for engineered cell lines or specific labels.

Organ-on-a-chip Models: These microfluidic devices contain cultured human cells in a 3D environment that mimics the physiology of human organs. nih.gov They offer the potential for more predictive screening of compound efficacy and toxicity compared to conventional cell cultures. nih.gov

In these advanced assays, established ligands like rauwolscine hydrochloride are crucial as reference compounds to validate the assay and to characterize the pharmacology of new chemical entities. unlv.edunih.gov

Advanced in vivo Models: While in vitro models are essential for initial screening, in vivo models are indispensable for evaluating the systemic effects of a compound. Advances in this area focus on creating models that better recapitulate human diseases and allow for more detailed analysis.

Genetically Engineered Mouse Models (GEMMs): Mice with specific genes "knocked out" or "knocked in" are invaluable for studying the function of specific receptor subtypes. For example, α2A-AR knockout mice can be used to specifically investigate the physiological roles of this subtype.

Zebrafish Models: The zebrafish is increasingly used for toxicology and biomedical research due to its rapid development and optical transparency, which allows for in-vivo imaging of biological processes. ajphs.com

Advanced Imaging Techniques: Techniques such as positron emission tomography (PET) and functional magnetic resonance imaging (fMRI) in animal models allow for non-invasive, longitudinal assessment of drug effects on receptor occupancy and brain activity.

These advanced models, both in vitro and in vivo, are critical for accelerating the pharmacological screening process and improving the translation of preclinical findings to clinical applications. nih.govspringernature.com

Computational and in silico Approaches in Ligand Discovery and Optimization

Computational, or in silico, methods have become an indispensable part of modern drug discovery, enabling the rapid screening of vast chemical libraries and the rational design of new ligands. nih.govanimalmethodsbias.org These approaches are particularly valuable for GPCRs like the α2-adrenergic receptor, where high-resolution crystal structures are becoming more available. pnas.org

Structure-Based Drug Design (SBDD): With the determination of crystal structures for GPCRs, SBDD has become a powerful tool. This approach uses the 3D structure of the target receptor to guide the discovery and optimization of ligands. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. beilstein-journals.org Virtual screening using docking can computationally test millions of compounds against a receptor structure, prioritizing a smaller, more manageable number for experimental testing. pnas.orgnih.gov For example, virtual screening against α2A-AR and α2B-AR structures has been used to identify novel, selective agonists. nih.gov

Homology Modeling: When an experimental structure of a specific receptor subtype is unavailable, a homology model can be built using the known structure of a closely related receptor (e.g., the β2-adrenergic receptor) as a template. nih.govpubcompare.ai These models can be used for initial docking studies to understand ligand-receptor interactions.

Ligand-Based Drug Design (LBDD): When a high-quality receptor structure is not available, LBDD methods can be used. These approaches rely on the knowledge of existing active ligands, such as rauwolscine, to develop a model for predicting the activity of new compounds.

Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) that a molecule must possess to bind to the target receptor. This model can then be used to search databases for new molecules with a similar arrangement of features.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models can predict the activity of new, untested compounds.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the receptor and ligand, simulating their movements and interactions over time. This can reveal important information about the stability of a ligand in the binding pocket and the conformational changes the receptor undergoes upon binding, which is crucial for understanding both agonists and antagonists. nih.gov

These computational approaches significantly reduce the time and cost of drug discovery by focusing experimental efforts on the most promising candidates. beilstein-journals.orgbonviewpress.com They are integral to the modern pipeline for discovering and optimizing novel ligands for targets like the α2-adrenergic receptor.

Table 3: Mentioned Chemical Compounds

Compound Name
6-hydroxydopamine
Epinephrine
GTP
Norepinephrine
Rauwolscine hydrochloride

Q & A

Basic Research Questions

Q. What experimental approaches are recommended for confirming Rauwolscine hydrochloride's selectivity toward α2-adrenergic receptor (α2-AR) subtypes?

  • Methodological Answer : To validate subtype selectivity, employ competitive radioligand binding assays using transfected cell lines expressing individual α2-AR subtypes (α2A, α2B, α2C). Use [³H]-yohimbine or [³H]-rauwolscine as radioligands and measure Ki values via Cheng-Prusoff equation analysis. For example, reports a Ki of 12 nM for α2-AR, but cross-testing against α1-AR subtypes (e.g., α1D) is critical to exclude off-target effects . Additionally, functional assays (e.g., cAMP modulation in HEK293 cells) can confirm antagonism specificity .

Q. How should researchers standardize purity validation and storage conditions for Rauwolscine hydrochloride in long-term studies?

  • Methodological Answer : Use HPLC with UV detection (λ = 254–280 nm) to confirm purity ≥90% (as per ). For storage, aliquot the compound in anhydrous DMSO or ethanol, store at -20°C in airtight, light-protected vials, and avoid freeze-thaw cycles. Periodic re-validation via mass spectrometry ensures stability, especially if used in sensitive assays like electrophysiology or receptor trafficking studies .

Q. What in vivo models are appropriate for preliminary screening of Rauwolscine hydrochloride's hemodynamic effects?

  • Methodological Answer : Utilize anesthetized rodent models (e.g., rats) with arterial catheterization for real-time blood pressure and regional blood flow monitoring. demonstrates that intravenous administration of 300 mg/kg rauwolscine decreases arteriovenous anastomotic blood flow by 18% while increasing capillary conductance, making it suitable for studying α2-AR-mediated vascular responses. Pair with selective agonists (e.g., BHT 933) to isolate receptor-specific effects .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported Ki values of Rauwolscine hydrochloride across α2-AR subtypes?

  • Methodological Answer : Variability in Ki values may arise from differences in assay conditions (e.g., membrane preparation methods, temperature, or GTP inclusion). Standardize protocols using the same cell line (e.g., CHO-K1 for all subtypes) and buffer systems. highlights that rauwolscine stabilizes receptor-ligand complexes via hydrophobic interactions, which pH or ion concentration changes could alter. Perform parallel experiments under identical conditions and validate with orthogonal techniques like fluorescence polarization .

Q. What strategies optimize Rauwolscine hydrochloride's use in studying receptor desensitization and intracellular signaling crosstalk?

  • Methodological Answer : Combine kinetic binding assays (e.g., surface plasmon resonance) with live-cell imaging of calcium flux (Fluo-4 AM dye) to correlate receptor occupancy with downstream effects. notes rauwolscine’s role in promoting α2B-AR desensitization; co-treatment with inhibitors of G-protein-coupled receptor kinases (GRKs) or β-arrestin can dissect pathways. For crosstalk analysis, use siRNA knockdown of secondary targets (e.g., 5-HT1A receptors) to isolate α2-AR contributions .

Q. How do hydrogen-bonding interactions influence Rauwolscine hydrochloride's binding to non-adrenergic targets like caspase-8 or BACE?

  • Methodological Answer : Perform molecular dynamics (MD) simulations (50–100 ns trajectories) to analyze hydrogen bond occupancy between rauwolscine and residues like Asn458 in caspase-8 or Gln73 in BACE (). Validate with mutagenesis studies (e.g., Asn458Ala) and isothermal titration calorimetry (ITC) to quantify binding affinity changes. Such approaches explain off-target effects in neuropharmacological studies .

Q. What experimental controls are critical when investigating Rauwolscine hydrochloride's effects on neurotransmitter release dynamics?

  • Methodological Answer : In brain slice or synaptosome models, include α2-AR knockout controls and co-application of yohimbine (pan-α2 antagonist) to confirm specificity. Use fast-scan cyclic voltammetry for real-time dopamine release measurements. ’s observation of rauwolscine-induced neurotransmitter release in the carotid system underscores the need to control for peripheral vs. central α2-AR contributions via blood-brain barrier permeability assays .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on Rauwolscine hydrochloride's efficacy in modulating cAMP levels?

  • Methodological Answer : Discrepancies may stem from cell-type-specific G-protein coupling (e.g., Gi vs. Gs in certain tissues). Use BRET (bioluminescence resonance energy transfer) sensors to quantify cAMP in real-time across multiple cell lines. notes rauwolscine’s α2-AR selectivity, but cross-reactivity with serotonin receptors in some models (e.g., ’s BMY 7378 data) necessitates receptor profiling via RNA-seq or flow cytometry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.